
3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br4. It is a derivative of biphenyl, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions, and two methyl groups are substituted at the 4 and 4’ positions. This compound is known for its use in various industrial applications, particularly as a flame retardant due to its high bromine content .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine or bromine-containing reagents such as bromine water or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale synthesis. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Types of Reactions:
Substitution Reactions: 3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Dehalogenation Reactions: This compound can undergo dehalogenation reactions, where the bromine atoms are removed, typically using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Dehalogenation: Reagents like zinc dust in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated biphenyl derivatives.
Dehalogenation Reactions: Products include partially or fully debrominated biphenyl derivatives.
Applications De Recherche Scientifique
3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of brominated biphenyls.
Mécanisme D'action
The mechanism of action of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl involves its interaction with biological molecules. As an endocrine disruptor, it can bind to hormone receptors, mimicking or blocking the action of natural hormones. This can lead to altered hormonal balance and disruption of normal physiological processes. The compound can also undergo metabolic activation, forming reactive intermediates that can bind to DNA or proteins, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Similar structure but lacks the methyl groups at the 4 and 4’ positions.
3,3’,5,5’-Tetrabromo-2,2’,4,4’,6,6’-hexafluorobiphenyl: Contains additional fluorine atoms, which can alter its chemical properties and reactivity.
Uniqueness: 3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and physical properties. The methyl groups increase the compound’s hydrophobicity and stability, while the bromine atoms enhance its flame-retardant properties .
Propriétés
Numéro CAS |
920276-28-4 |
|---|---|
Formule moléculaire |
C14H10Br4 |
Poids moléculaire |
497.8 g/mol |
Nom IUPAC |
1,3-dibromo-5-(3,5-dibromo-4-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H10Br4/c1-7-11(15)3-9(4-12(7)16)10-5-13(17)8(2)14(18)6-10/h3-6H,1-2H3 |
Clé InChI |
YJFAKPHWICBGJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)C2=CC(=C(C(=C2)Br)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
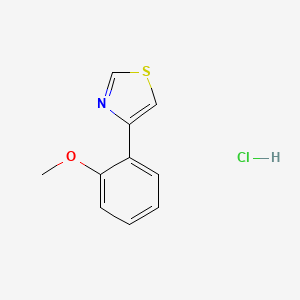
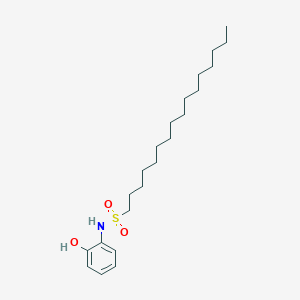
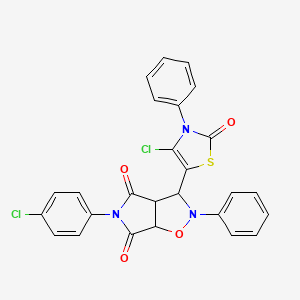
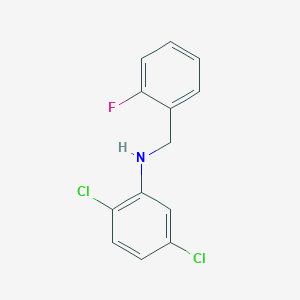
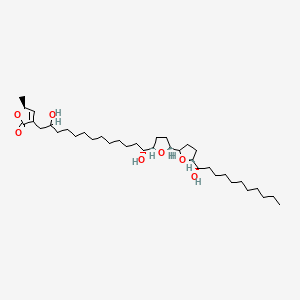
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)

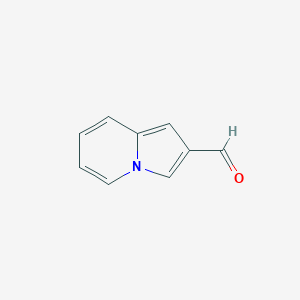
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
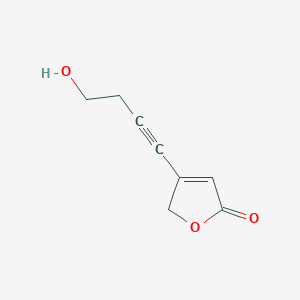

![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
